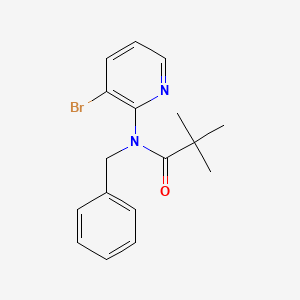

N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide

描述

Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis and Materials Science

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental building blocks in a vast array of chemical disciplines. Their unique electronic properties and versatile reactivity make them indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of the nitrogen atom in the pyridine ring imparts a dipole moment and allows for a range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. sigmaaldrich.com

In materials science, pyridine-based compounds are integral to the development of conducting polymers, luminescent materials, and organic light-emitting diodes (OLEDs). The nitrogen atom can coordinate with metal ions, leading to the formation of functional coordination polymers and metal-organic frameworks (MOFs) with tailored electronic and photophysical properties.

Structural Overview and Research Context of N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide as a Synthetic Intermediate

This compound incorporates several key structural features that contribute to its utility as a synthetic intermediate. The pyridine core provides the foundational aromatic system. The bromine atom at the 3-position is a versatile functional handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse molecular scaffolds.

The N-benzyl and N-pivaloyl groups on the amino functionality at the 2-position serve multiple purposes. The bulky pivaloyl group can act as a protecting group, preventing unwanted side reactions at the nitrogen atom. Furthermore, the steric hindrance it provides can influence the regioselectivity of subsequent reactions. The benzyl (B1604629) group also contributes to the steric environment and can be removed under specific conditions if required. This combination of functionalities makes this compound a strategically designed building block for the synthesis of more complex and functionally rich molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2055841-41-1 |

| Linear Formula | C17H19BrN2O |

| Molecular Weight | 347.25 g/mol |

| Physical Form | Pale-yellow to Yellow-brown Solid |

| Purity | 95% |

Data sourced from Sigma-Aldrich. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

N-benzyl-N-(3-bromopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O/c1-17(2,3)16(21)20(12-13-8-5-4-6-9-13)15-14(18)10-7-11-19-15/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIRVBJXKJONOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(CC1=CC=CC=C1)C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The initial step would likely be the bromination of 2-aminopyridine (B139424) to introduce the bromine atom at the 3-position, yielding 2-amino-3-bromopyridine. nih.gov This intermediate would then undergo N-benzylation, a common transformation for aromatic amines, to afford N-benzyl-3-bromopyridin-2-amine. Finally, acylation of the secondary amine with pivaloyl chloride would yield the target compound, N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide.

Characterization of the final product would typically involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the connectivity of the atoms and the presence of the benzyl (B1604629), pivaloyl, and bromopyridine moieties. Mass spectrometry would be used to verify the molecular weight of the compound. Infrared (IR) spectroscopy would help to identify the characteristic functional groups, such as the amide carbonyl group.

Reactivity and Functionalization Strategies of N Benzyl N 3 Bromopyridin 2 Yl Pivalamide

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

The bromine atom at the 3-position of the pyridine (B92270) ring serves as a key handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. This approach is a cornerstone of modern synthetic chemistry for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govresearchgate.net While specific studies on N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide are not extensively detailed, the reactivity of structurally similar bromopyridine derivatives provides significant insight into its expected behavior. Palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or preformed complexes, are commonly employed.

The reaction facilitates the coupling of the 3-pyridyl position with a variety of aryl and heteroaryl groups introduced by the boronic acid or its derivatives, such as potassium aryltrifluoroborates. nih.gov This transformation is valued for its high functional group tolerance and generally good yields. nih.govnih.gov Microwave-assisted protocols have also been shown to accelerate these reactions significantly. researchgate.net

Below is a table summarizing representative conditions for Suzuki-Miyaura couplings on related bromopyridine systems, which are applicable to the target compound.

| Substrate Type | Catalyst System | Base | Solvent | Conditions | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Bromopyridine derivative | Pd(OAc)₂/DCPTPB | Not Specified | Toluene (B28343) | 75°C, 16 h | 98 | |

| Bromopyridin-2-one | Pd/trans-piperidine | Not Specified | Pinacolone | 140°C, 24–36 h | 50 | |

| ortho-Bromoaniline | CataXCium A Pd G3 | Not Specified | Not Specified | Not Specified | Good to Excellent | nih.gov |

| Benzyl (B1604629) Bromide | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | Microwave, 675W, 13 min | 90 | researchgate.net |

The catalytic cycle of palladium-catalyzed cross-coupling reactions begins with a crucial step: oxidative addition. rsc.org In this process, the active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the this compound substrate. This insertion results in the oxidation of the palladium center from its 0 state to the +2 state, forming an organopalladium(II) complex. researchgate.net

This step is often rate-limiting and involves the breaking of the C-Br bond and the formation of new palladium-carbon and palladium-bromine bonds. The resulting square planar Pd(II) species is then primed for the subsequent steps of the catalytic cycle, namely transmetalation (with the activated boronic acid) and reductive elimination, which ultimately forms the desired C-C bond and regenerates the Pd(0) catalyst.

The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and, more critically, the ancillary ligand, has a profound impact on the efficiency, scope, and selectivity of the cross-coupling reaction. researchgate.netulakbim.gov.tr Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst and modulate its reactivity.

In substrates with multiple potential reaction sites, ligand design is paramount for controlling site-selectivity. For instance, in dihalogenated pyridines, sterically hindered NHC ligands have been shown to favor coupling at the less conventionally reactive C-4 position over the C-2 position, which is adjacent to the nitrogen. nsf.gov The selection of different phosphine (B1218219) ligands can also effectively switch the order of arylation between two different reactive sites on a heterocyclic core. nih.gov This ligand-dependent control allows for the selective functionalization of one position over another, providing a powerful tool for directing the outcome of the synthesis.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the pyridine ring, being an effective leaving group, also allows for nucleophilic substitution reactions. In these transformations, a nucleophile directly displaces the bromide ion. While palladium-catalyzed reactions are often preferred for C-C bond formation, nucleophilic aromatic substitution (SNAr) can be a viable pathway for introducing heteroatom nucleophiles (e.g., amines, alkoxides). The reactivity in SNAr reactions is highly dependent on the electronic properties of the pyridine ring and the reaction conditions. Benzylic halides are also well-known to undergo nucleophilic substitution via both SN1 and SN2 pathways, though in the target compound, the bromine is attached to the aromatic pyridine ring.

Directed Metalation (Lithiation) Reactions on Pyridine Scaffolds

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.orgresearchgate.net This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). baranlab.org

In this compound, the pivalamide (B147659) moiety (-CONC(CH₃)₃) serves as a potent directing metalating group. clockss.org The mechanism involves the coordination of the organolithium reagent to the Lewis basic carbonyl oxygen of the pivalamide. This coordination brings the base into close proximity to the C-4 proton of the pyridine ring, facilitating its selective abstraction over other protons on the ring. baranlab.org This process generates a lithiated intermediate specifically at the C-4 position.

This highly reactive organolithium species can then be quenched with a wide variety of electrophiles to introduce new functional groups at the C-4 position with high regioselectivity. researchgate.netresearchgate.net This strategy provides a reliable method for synthesizing 2,3,4-trisubstituted pyridine derivatives.

The table below illustrates the versatility of this approach by listing potential electrophiles and the corresponding functional groups that can be installed at the C-4 position.

| Electrophile | Functional Group Introduced |

|---|---|

| D₂O | Deuterium (-D) |

| I₂ | Iodine (-I) |

| R-CHO (Aldehydes) | Hydroxyalkyl (-CH(OH)R) |

| R₂C=O (Ketones) | Hydroxy-dialkyl-methyl (-C(OH)R₂) |

| CO₂ | Carboxylic Acid (-COOH) |

| Me₃SiCl | Trimethylsilyl (B98337) (-SiMe₃) |

| DMF | Formyl (-CHO) |

Influence of Lithium Reagents (e.g., t-BuLi, LDA) on Site Selectivity

The regioselectivity of lithiation on substituted benzylamines, including structures analogous to this compound, is highly dependent on the choice of the organolithium reagent. arkat-usa.org Different reagents can direct the deprotonation to either the benzylic position (side-chain) or the aromatic ring.

For instance, the use of tert-butyllithium (B1211817) (t-BuLi) on N-benzylpivalamide has been shown to result in a mixture of products, with lithiation occurring at both the benzylic side-chain and the 2-position of the benzyl ring. arkat-usa.org This lack of selectivity can complicate synthetic pathways. In contrast, lithium diisopropylamide (LDA) can favor side-chain lithiation. researchgate.net Specifically, for N-(pyridin-3-ylmethyl)pivalamide, lithiation with LDA at temperatures between -20 to 0°C leads to regioselective deprotonation at the benzylic position. researchgate.net Conversely, using t-BuLi on the same substrate results in lithiation at the 4-position of the pyridine ring. researchgate.net

The steric bulk of the pivaloyl group also plays a crucial role in directing reactivity, often preventing undesired side reactions. This steric hindrance, combined with the electronic effects of the substituents and the specific lithium reagent used, dictates the final site of lithiation. In cases like N-(2-bromobenzyl)pivalamide, a clean 2-lithiated species can be obtained through a bromine-lithium exchange using MeLi for N-H deprotonation followed by t-BuLi, avoiding the mixture of isomers seen with direct lithiation. arkat-usa.org

Table 1: Influence of Lithium Reagent on Lithiation Site Selectivity

| Substrate | Lithium Reagent | Temperature (°C) | Major Lithiation Site |

|---|---|---|---|

| N-benzylpivalamide | t-BuLi | -78 | Mixture of ring (2-position) and side-chain arkat-usa.org |

| N-(pyridin-3-ylmethyl)pivalamide | LDA | -20 to 0 | Side-chain (benzylic) researchgate.net |

| N-(pyridin-3-ylmethyl)pivalamide | t-BuLi | -78 | Ring (4-position) researchgate.net |

Electrophilic Trapping of Lithiated Intermediates

Once the lithiated intermediates of this compound analogues are formed, they serve as potent nucleophiles that can react with a wide array of electrophiles to introduce new functional groups. arkat-usa.org The success of this trapping step is crucial for the synthesis of substituted derivatives.

The dilithiated species generated from N-(2-bromobenzyl)pivalamide via bromine-lithium exchange has been successfully trapped with various electrophiles, leading to high yields of N-(2-substituted benzyl)pivalamides. arkat-usa.orgresearchgate.net This process involves reacting the organolithium intermediate with the electrophile at low temperatures, typically -78°C, in a solvent like THF. arkat-usa.org

The outcome of the reaction can be highly dependent on the nature of the electrophile used. mdpi.com For example, in the lithiation of N-benzylpyrene-1-carboxamide, quenching with trimethylsilyl chloride (TMSCl) can lead to silylation at the benzylic position. mdpi.com This demonstrates that careful selection of the electrophile is key to achieving the desired substitution pattern.

Table 2: Examples of Electrophilic Trapping Reactions

| Lithiated Substrate | Electrophile | Resulting Product Type |

|---|---|---|

| 2-Lithiated N-benzylpivalamide derivative | Various electrophiles | N-(2-substituted benzyl)pivalamides arkat-usa.org |

| Lithiated N-benzylpyrene-1-carboxamide | Trimethylsilyl chloride (TMSCl) | Benzylic silylation mdpi.com |

C-H Activation and Functionalization

Ruthenium-Catalyzed sp3 C-H Arylation of Benzylic Positions in Pyridine Derivatives

Ruthenium(II) complexes have emerged as effective catalysts for the direct arylation of sp³ C-H bonds at the benzylic position of amine derivatives. nih.govmdpi.com This methodology allows for the formation of C-C bonds by coupling the benzylic position with aryl halides or arylboronates. nih.gov For N-benzyl-3-methylpyridin-2-amine derivatives, which are structurally similar to the title compound, ruthenium-catalyzed arylation at the benzylic position with arylboronates has been achieved in high yields (up to 86%).

The reaction typically employs a ruthenium catalyst, and additives such as potassium pivalate (B1233124) have been found to be important for the transformation. nih.gov The arylation occurs selectively at the benzylic sp³ position, with no significant competition from sp² arylation on the aromatic rings. nih.gov This high selectivity makes it a valuable tool for late-stage functionalization.

Directing Group Effects of the 3-Substituted Pyridine on C-H Activation Efficiency

The pyridine ring is a well-established and highly effective directing group in transition metal-catalyzed C-H bond functionalization. nih.govresearchgate.net The nitrogen atom within the pyridine ring coordinates to the metal center, bringing the catalyst into proximity with specific C-H bonds and thus enabling their activation with high regioselectivity. researchgate.netnih.gov

In the context of this compound, the 2-pivalamido-3-bromopyridyl moiety acts as the directing group. Substituents on the pyridine ring can significantly influence the efficiency and outcome of the C-H activation process. Computational studies on related systems have shown that substituents at the 3-position of the pyridine ring can stabilize the reactive conformers, thereby enhancing the efficiency of C-H activation at the benzylic position. For example, a 3-methyl substituent on the pyridine ring of an N-benzylpyridin-2-amine derivative led to an 86% conversion in a Ru-catalyzed arylation, whereas an N-methyl substituent resulted in only 17% conversion. This highlights the profound electronic and steric influence of the pyridine substituent on the catalytic cycle.

Table 3: Impact of 3-Substituent on Ru-Catalyzed Benzylic C-H Arylation Efficiency

| Substrate | 3-Position Substituent | Conversion (%) |

|---|---|---|

| N-Benzyl-3-methylpyridin-2-amine derivative | Methyl | 86 |

Intramolecular Cyclization and Heterocycle Formation

Pivalamide- and Bromopyridine-Facilitated Cyclizations

The structural features of this compound, namely the pivalamide group and the bromopyridine moiety, can facilitate intramolecular cyclization reactions to form new heterocyclic systems. The bulky pivalamide group can influence the conformation of the molecule, bringing reactive sites into proximity.

In related systems, the deprotonation of an N-benzyl group, facilitated by a nearby amide function, can initiate cyclization by allowing the resulting anion to attack an internal electrophilic site, such as an alkyne. researchgate.net While a direct example for the title compound is not detailed, the principle of amide-facilitated activation of a benzylic C-H bond for subsequent intramolecular reaction is established. The bromine atom on the pyridine ring also offers a handle for cyclization, potentially through palladium-catalyzed intramolecular cross-coupling reactions, a common strategy for heterocycle synthesis.

Mechanistic Investigations and Reaction Pathways

Elucidation of Specific Reaction Mechanisms for Transformations of N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide

The transformations of this compound are predominantly centered around the reactivity of the 3-bromo substituent on the pyridine (B92270) ring, which is a key site for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide versatile methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

The generalized mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. wikipedia.orgwikipedia.org This step is often rate-determining and results in the formation of a Pd(II) intermediate. For a Suzuki-Miyaura coupling, this is followed by transmetalation with an organoboron reagent, and for a Buchwald-Hartwig amination, it involves coordination of an amine and subsequent deprotonation. The cycle concludes with reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. wikipedia.orgwikipedia.org

In the context of this compound, the presence of the nitrogen atom in the pyridine ring and the substituents on the ring can influence the efficiency of these catalytic cycles. For instance, the pyridine nitrogen can coordinate to the palladium center, which may affect the catalyst's reactivity. nih.gov

Below is a data table summarizing the general steps in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are primary transformations for this compound.

| Reaction Step | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Catalyst Activation | Pd(II) precatalyst is reduced to active Pd(0). | Pd(II) precatalyst is reduced to active Pd(0). |

| Oxidative Addition | The C-Br bond of the pyridine ring adds to the Pd(0) center, forming a Pd(II) complex. | The C-Br bond of the pyridine ring adds to the Pd(0) center, forming a Pd(II) complex. |

| Transmetalation/ Amine Coordination | An organoboron reagent transfers an organic group to the Pd(II) complex. | An amine coordinates to the Pd(II) center. |

| Base-mediated step | A base activates the organoboron reagent. | A base deprotonates the coordinated amine to form an amido ligand. |

| Reductive Elimination | The two organic groups on the Pd(II) center couple, forming a new C-C bond and regenerating the Pd(0) catalyst. | The aryl and amido groups on the Pd(II) center couple, forming a new C-N bond and regenerating the Pd(0) catalyst. |

Role of Steric Hindrance from the Pivaloyl Group in Directing Reactivity and Suppressing Side Reactions

The pivaloyl group, a bulky tert-butyl group attached to the carbonyl carbon, plays a significant role in directing the reactivity of this compound through steric hindrance. This steric bulk can influence the conformation of the molecule and control the approach of reagents to the reactive centers.

In the context of palladium-catalyzed cross-coupling reactions, the pivaloyl group, in conjunction with the N-benzyl group, can restrict the rotation around the N-C(pyridine) bond. This can influence the orientation of the pyridine ring with respect to the palladium catalyst during the oxidative addition step. While this steric hindrance can potentially slow down the reaction rate, it can also offer increased selectivity by disfavoring certain side reactions. nih.gov

For instance, in ortho-lithiation reactions, the pivalamido group has been shown to be a powerful ortho-directing group, and its steric bulk can influence the regioselectivity of the lithiation. sci-hub.se While not a cross-coupling reaction, this demonstrates the directing effect of the pivaloyl group. In the case of this compound, the steric hindrance from the pivaloyl group can help prevent undesired side reactions, such as the formation of homocoupling products, by sterically shielding the reactive site. nih.gov

The following table illustrates the potential effects of the pivaloyl group's steric hindrance on the reactivity of this compound.

| Feature | Influence of Pivaloyl Group's Steric Hindrance |

| Reaction Rate | May decrease the rate of reaction due to steric shielding of the reaction center. |

| Regioselectivity | Can enhance regioselectivity by directing the approach of reagents to a specific site. |

| Side Reactions | Can suppress the formation of undesired side products, such as homocoupled dimers, by sterically hindering intermolecular reactions. |

| Conformation | Restricts bond rotation, leading to a more defined molecular conformation that can influence catalyst binding. |

Impact of Substituents at the 3-Position of the Pyridine Ring on Reactivity Profiles

The nature of the substituent at the 3-position of the pyridine ring is a critical determinant of the reactivity of this compound. The electronic properties of the substituent can significantly influence the rate and efficiency of palladium-catalyzed cross-coupling reactions.

Computational studies on related systems have shown that substituents at the 3-position of the pyridine ring can stabilize reactive conformers, thereby enhancing the efficiency of C-H activation processes. While this is a different reaction type, it highlights the electronic influence of substituents at this position.

The table below summarizes the expected impact of different types of substituents at the 3-position on the reactivity of the pyridine ring in palladium-catalyzed cross-coupling reactions.

| Substituent Type at 3-Position | Effect on Oxidative Addition Rate | Rationale |

| Electron-Withdrawing (e.g., -Br, -CN) | Increases | Makes the C-Br bond more polarized and susceptible to cleavage by the Pd(0) catalyst. |

| Electron-Donating (e.g., -CH3, -OCH3) | Decreases | Reduces the electrophilicity of the carbon atom, making the C-Br bond less reactive towards oxidative addition. |

| Halogens (I, Br, Cl) | I > Br > Cl | The reactivity order is determined by the C-X bond strength, with the weaker C-I bond being the most reactive. |

Kinetic Studies and Halogen Effects on Reaction Rates

While specific kinetic studies on this compound are not extensively documented in the public domain, the general principles of halogen effects on reaction rates in palladium-catalyzed cross-coupling reactions are well-established. The rate of the oxidative addition step, which is often the rate-determining step, is highly dependent on the nature of the halogen. libretexts.org

The reactivity of the C-X bond (where X is a halogen) follows the order: C-I > C-Br > C-Cl. libretexts.org This trend is attributed to the decreasing bond strength as one moves down the halogen group, making the C-I bond the easiest to break and the C-Cl bond the most difficult. Consequently, transformations involving N-Benzyl-N-(3-iodopyridin-2-yl)pivalamide would be expected to proceed at a faster rate than those with the bromo analogue, while the chloro analogue would be the least reactive.

Theoretical studies on the oxidative addition of hydrogen halides to palladium have shown that the activation barriers decrease as the halogen descends the group. nih.gov This supports the experimentally observed reactivity trends in cross-coupling reactions.

The following table provides a comparative overview of the expected relative reaction rates for different halogens at the 3-position of the pyridine ring in palladium-catalyzed reactions.

| Halogen at 3-Position | C-X Bond Dissociation Energy (approx. kcal/mol) | Expected Relative Reaction Rate |

| Iodo (-I) | ~57 | Fastest |

| Bromo (-Br) | ~71 | Intermediate |

| Chloro (-Cl) | ~84 | Slowest |

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of reactions involving N-benzyl-N-(pyridin-2-yl)amine derivatives. While specific studies focusing exclusively on this compound are not extensively documented, research on analogous systems provides a strong foundation for understanding its reactivity. For instance, computational studies on Ru-catalyzed C-H bond activation of N-Benzyl-3-methylpyridin-2-amine derivatives have shown that substituents on the pyridine ring play a crucial role in stabilizing reactive conformers, thereby enhancing the efficiency of C-H activation.

Theoretical investigations into the functionalization reactions of 2,3-diaminopyridine (B105623) with other reagents have successfully mapped out reaction pathways, identifying transition states and intermediates. These studies often employ methods like B3LYP to calculate the energetics of the reaction, providing a quantitative understanding of the mechanism. For example, in the reaction of 1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine, DFT calculations have detailed the step-wise nucleophilic addition and subsequent cyclization, including the determination of transition state energies. mdpi.com This body of work suggests that DFT calculations for this compound would be invaluable in elucidating mechanisms for its various potential transformations, such as C-H activation or cross-coupling reactions.

Prediction of Reactivity and Regioselectivity via Computational Modeling

Computational modeling is a key approach for predicting the reactivity and regioselectivity of substituted pyridines like this compound. The electronic properties of the pyridine ring are significantly influenced by its substituents, which in turn dictates the preferred sites for electrophilic or nucleophilic attack. The bromine atom at the 3-position is an electron-withdrawing group, which generally deactivates the ring towards electrophilic substitution but can direct nucleophilic substitution.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the regioselectivity is a critical aspect. Studies on dibromopyridines have shown that the site of the reaction can be controlled by the choice of catalyst and reaction conditions. researchgate.net Computational studies on similar systems have been used to rationalize the observed regioselectivity by examining the energies of the oxidative addition transition states at different carbon-halogen bonds. For this compound, computational models could predict the relative reactivity of the C-Br bond versus potential C-H activation sites on the benzyl (B1604629) or pyridine rings.

The global electrophilicity index, a parameter derived from DFT calculations, has been successfully used to predict the reactivity of various organic compounds. nih.gov By calculating this and other electronic descriptors for this compound, its reactivity towards different reagents could be quantitatively assessed and compared with other substituted pyridines.

Conformational Energy Profile Calculations for Pyridine Derivatives

The conformational flexibility of this compound, particularly the rotation around the N-benzyl and N-pivaloyl bonds, is crucial for its reactivity and interaction with other molecules. Computational methods are essential for mapping the conformational energy landscape and identifying the most stable conformers.

Studies on similar N-benzyl-N-(heteroaryl)acetamide systems have revealed the existence of a rotational equilibrium between cis and trans conformers with respect to the amide bond. nih.gov DFT calculations, often in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, can predict the relative energies of these conformers and the energy barriers for their interconversion. For this compound, the bulky pivaloyl group is expected to introduce significant steric hindrance, which would have a pronounced effect on the conformational preferences and the rotational energy barriers.

By performing a systematic scan of the dihedral angles defining the orientation of the benzyl and pivaloyl groups relative to the pyridine ring, a detailed potential energy surface can be constructed. This would reveal the global and local energy minima, providing insights into the conformations that are most likely to be populated at a given temperature. Such information is vital for understanding how the molecule might orient itself when approaching a catalytic center or a biological receptor. The interplay of steric and electronic effects of the bromo and pivaloyl substituents would be a key determinant of the conformational energy profile.

Benchmarking Computational Data against Experimental Spectroscopic and Structural Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves comparing computed spectroscopic and structural parameters with those obtained from techniques like NMR spectroscopy and X-ray crystallography.

DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.comresearchgate.net Benchmark studies have evaluated the accuracy of various density functionals and basis sets for this purpose. nih.gov For halogenated aromatic compounds, specific functionals may provide better agreement with experimental values. A comparison of the calculated NMR spectrum of the lowest energy conformer (or a Boltzmann-averaged spectrum over several low-energy conformers) of this compound with its experimental spectrum would provide a rigorous test of the computational methodology. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or dynamic processes occurring in solution.

Similarly, the geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from DFT calculations can be compared with data from single-crystal X-ray diffraction, if available. For related pyridine derivatives, such comparisons have generally shown good agreement, validating the accuracy of the computational models in reproducing the molecular structure. eurjchem.com This benchmarking process is essential for establishing the reliability of the computational approach, thereby lending confidence to the predictions made about reaction mechanisms and reactivity.

Conclusion

Established Synthetic Pathways to this compound

Traditional synthesis of this compound is rooted in fundamental organic chemistry reactions, primarily focusing on the efficient creation of the central amide linkage.

Amide Bond Formation via Coupling Reagents (e.g., DCC, DMAP)

The formation of the amide bond in this compound can be effectively achieved by coupling N-benzyl-3-bromopyridin-2-amine with pivalic acid. This transformation often employs carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

In this process, DCC activates the carboxylic acid (pivalic acid) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is susceptible to nucleophilic attack. The secondary amine of N-benzyl-3-bromopyridin-2-amine then attacks this activated species. DMAP often acts as an acyl transfer catalyst, reacting with the O-acylisourea to generate a reactive acyliminium ion, which is then more readily attacked by the amine. organic-chemistry.orgnih.gov The primary drawback of using DCC is the formation of the N,N'-dicyclohexylurea byproduct, which can complicate product purification. nih.govnih.gov An alternative water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to simplify the work-up process, as the corresponding urea (B33335) byproduct is water-soluble and easily removed. nih.gov

Table 1: Representative Reagents for Carbodiimide-Mediated Amide Coupling

| Reagent Role | Example Compound | Function |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates carboxylic acid by forming an O-acylisourea intermediate. researchgate.net |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble alternative to DCC, simplifying purification. nih.gov |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acts as an acyl transfer agent to accelerate the reaction. nih.gov |

| Additive | 1-Hydroxybenzotriazole (HOBt) | Can be used with EDC to form a reactive ester, improving efficiency, especially for unreactive amines. nih.gov |

Acylation Strategies for Pivalamide (B147659) Moiety Introduction

An alternative and direct approach involves the acylation of the precursor N-benzyl-3-bromopyridin-2-amine. This method utilizes a reactive derivative of pivalic acid, most commonly pivaloyl chloride or pivalic anhydride, to introduce the bulky pivaloyl group (tert-butylcarbonyl).

The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. This is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (HCl or pivalic acid) generated during the reaction. The choice of acylating agent and base is crucial for optimizing the yield and minimizing side reactions. Pivaloyl chloride is generally more reactive than pivalic anhydride.

Table 2: Comparison of Acylating Agents for Pivalamide Synthesis

| Acylating Agent | Relative Reactivity | Byproduct | Typical Base |

| Pivaloyl Chloride | High | HCl | Triethylamine, Pyridine |

| Pivalic Anhydride | Moderate | Pivalic Acid | Triethylamine, Pyridine |

Advanced Synthetic Techniques for Enhanced Efficiency and Scalability

To overcome the limitations of traditional batch synthesis, advanced methods such as microwave-assisted synthesis and continuous flow technology are being explored to enhance reaction efficiency, control, and scalability.

Microwave-Assisted Synthesis for Bromine-Mediated Couplings

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactants. This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing the formation of side products. nih.govscilit.com For the synthesis of this compound, microwave heating can be applied to the acylation step, potentially leading to a faster and cleaner conversion. eurekaselect.com Furthermore, microwave assistance is highly effective in palladium-catalyzed cross-coupling reactions, which could be relevant for subsequent modifications of the bromine atom on the pyridine ring. mdpi.com The controlled and rapid heating provided by microwaves ensures uniform energy distribution, which is a significant advantage over conventional heating methods. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Method | Oil bath, heating mantle | Dielectric heating via microwave irradiation |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Temperature Control | Slower, potential for thermal gradients | Rapid, uniform, precise |

| Yield | Variable | Often higher due to reduced side reactions nih.govscilit.com |

Continuous Flow Reactor Systems for Reaction Parameter Control

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. organic-chemistry.orgmit.edu For the synthesis of this compound, a flow system would allow for the precise mixing of N-benzyl-3-bromopyridin-2-amine and the acylating agent in a temperature-controlled reactor coil. beilstein-journals.org This method is particularly advantageous for managing exothermic reactions and enables the safe handling of reactive intermediates. mit.edu The scalability of flow synthesis is a major advantage, as production can be increased by simply running the system for a longer duration. researchgate.netorganic-chemistry.org

Table 4: Controllable Parameters in a Continuous Flow System

| Parameter | Method of Control | Impact on Reaction |

| Temperature | External heating/cooling of the reactor coil | Influences reaction rate and selectivity. |

| Residence Time | Adjusting flow rate and reactor volume | Determines the duration reactants spend in the reaction zone. mdpi.com |

| Stoichiometry | Relative flow rates of reactant pumps | Allows for precise control over molar ratios. |

| Mixing | Static mixers or micro-structured reactors | Ensures efficient and homogeneous reaction medium. |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves systematically adjusting various reaction parameters to maximize product yield and purity. Key factors include the choice of solvent, base, temperature, and reagent concentration. Bayesian optimization and other data-driven approaches are emerging as powerful tools to rapidly identify optimal conditions from a vast array of possibilities. nih.govnih.gov

For the acylation pathway, a screening process would typically be employed. Solvents are chosen based on their ability to dissolve reactants and their compatibility with the reaction conditions; aprotic polar solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are common choices. The selection of the base is critical for neutralizing acid byproducts without causing unwanted side reactions. Temperature control is essential for managing the reaction rate and preventing decomposition.

Table 5: Hypothetical Optimization of an Acylation Reaction

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | Triethylamine | 25 | 85 |

| 2 | Tetrahydrofuran | Triethylamine | 25 | 78 |

| 3 | Dichloromethane | Pyridine | 25 | 81 |

| 4 | Dichloromethane | Triethylamine | 0 | 92 |

| 5 | Acetonitrile | DIPEA | 25 | 88 |

This table represents a hypothetical optimization study to illustrate the process.

Catalyst System Selection and Loading

The synthesis of this compound can be approached through different catalytic strategies, primarily focusing on the formation of the amide bond and potential subsequent cross-coupling reactions.

One common method for the amide bond formation involves the use of a coupling agent and a catalyst. For instance, the reaction of 3-bromopyridine-2-carboxylic acid with benzylamine (B48309) is effectively facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). sielc.com In such reactions, the catalyst loading is crucial for driving the reaction to completion while minimizing side products.

For reactions involving the bromine atom on the pyridine ring, such as palladium-catalyzed cross-coupling reactions, the selection of the palladium source and ligands is paramount. While specific data for this compound is not extensively documented, analogous transformations with similar bromopyridine derivatives provide insight into effective catalyst systems. For example, Suzuki-Miyaura couplings with arylboronic acids have been successfully carried out using palladium catalysts. sielc.com

Below is a table summarizing representative catalyst systems used for cross-coupling reactions of similar bromopyridine derivatives:

| Catalyst System | Substrate Type | Catalyst Loading (mol%) | Conditions | Yield (%) |

| Pd(OAc)₂/DCPTPB | Bromopyridine derivative | Not specified | Toluene (B28343), 75°C, 16 h | 98 |

| Pd/trans-piperidine | Bromopyridin-2-one | 0.01 | Pinacolone, 140°C, 24–36 h | 50 |

This data is based on structurally similar compounds and serves as a reference for potential catalyst systems.

Solvent Effects on Reaction Outcomes (e.g., THF, DMF, toluene)

The choice of solvent plays a significant role in the synthesis of this compound, influencing reaction rates, yields, and the solubility of reactants and intermediates. Common solvents for the amide bond formation step include polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF). sielc.com These solvents are effective at solvating the reactants and facilitating the reaction between the carboxylic acid and the amine.

For subsequent modifications, such as cross-coupling reactions, solvents like toluene are often employed. sielc.com The selection of the solvent can also impact the reaction temperature, as the boiling point of the solvent will dictate the maximum temperature at which the reaction can be run at atmospheric pressure.

The following table outlines the general effects of different solvents on related amide bond formations and cross-coupling reactions:

| Solvent | Reaction Type | General Observations |

| THF | Amide Bond Formation, Cyclization | Good solubility for many organic compounds. Often used for reactions at moderate temperatures. In some cases, refluxing in THF can facilitate intramolecular cyclization. sielc.com |

| DMF | Amide Bond Formation | A highly polar aprotic solvent that can accelerate reaction rates. Effective for reactions that may be sluggish in other solvents. |

| Toluene | Cross-Coupling Reactions | A non-polar solvent suitable for many palladium-catalyzed reactions. Allows for higher reaction temperatures, which can be necessary for catalyst activation and efficient coupling. sielc.com |

Temperature Control in Amide Bond Formation and Cross-Coupling

Precise temperature control is critical throughout the synthesis of this compound to ensure high yield and purity. sielc.com

For the amide bond formation using coupling agents like DCC, the reaction is typically carried out at a controlled, often reduced, temperature initially to manage the exothermic nature of the reaction and prevent the formation of byproducts.

In the case of palladium-catalyzed cross-coupling reactions, the temperature is a key parameter for the efficiency of the catalytic cycle. The optimal temperature can vary significantly depending on the specific catalyst system and substrates. For example, some cross-coupling reactions of bromopyridine derivatives are conducted at temperatures ranging from 75°C to 140°C. sielc.com Optimization of the temperature is often necessary to balance the reaction rate with the stability of the catalyst and the prevention of thermal decomposition of reactants or products.

Purification and Isolation Methodologies

The purification and isolation of this compound are critical steps to obtain the compound in high purity. The choice of method depends on the nature of the impurities present.

Column Chromatography with Silica (B1680970) Gel

Column chromatography using silica gel is a standard and effective method for the purification of this compound. sielc.com This technique separates the desired compound from unreacted starting materials and reaction byproducts based on their differential adsorption to the silica gel stationary phase.

A common mobile phase (eluent) for this purification is a gradient of hexane (B92381) and ethyl acetate (B1210297). sielc.com The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally more polar impurities. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

Recrystallization Techniques

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, recrystallization from a suitable solvent like ethanol (B145695) or methanol (B129727) can be employed to remove minor impurities. sielc.com

The process involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and may require some experimentation to find the optimal system.

Preparative High-Performance Liquid Chromatography (HPLC) for Challenging Separations

For separations that are difficult to achieve by column chromatography or recrystallization, preparative High-Performance Liquid Chromatography (HPLC) is a more powerful tool. sielc.com This technique offers higher resolution and is particularly useful for separating compounds with very similar polarities.

For the purification of this compound, a reverse-phase C18 column is often recommended. sielc.com The mobile phase typically consists of a mixture of acetonitrile and water. sielc.com By using a gradient elution, where the proportion of acetonitrile is increased over time, a fine separation of the target compound from closely related impurities can be achieved.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. For N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide, this technique would provide accurate bond lengths, bond angles, and torsion angles, unequivocally establishing the spatial arrangement of the benzyl (B1604629), bromopyridin, and pivalamide (B147659) moieties.

The crystallographic data would be crucial for:

Confirming Connectivity: Verifying the covalent bonding arrangement.

Determining Conformation: Revealing the preferred orientation of the bulky benzyl and pivaloyl groups relative to the pyridine (B92270) ring in the solid state. This includes the dihedral angles between the planes of the aromatic rings.

Analyzing Intermolecular Interactions: Identifying non-covalent interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking, which govern the crystal packing.

Specialized software, such as SHELXL, is commonly used for structure refinement. In cases of complex crystal structures, such as twinning, programs like SHELXD can be employed. The final structure is often visualized using programs like ORTEP-3, which displays atoms as thermal ellipsoids, providing insight into their vibrational motion within the crystal lattice.

Hypothetical Crystal Data Table: Below is a hypothetical table illustrating the kind of data that would be obtained from an X-ray crystallographic analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₇H₁₉BrN₂O |

| Formula Weight | 347.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.234(5) |

| β (°) | 105.67(2) |

| Volume (ų) | 1690.8(1) |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.365 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Processes

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and for studying dynamic processes such as conformational changes.

Variable-Temperature NMR for Conformational Flexibility and Hindered Rotation Analysis

Due to the steric hindrance caused by the bulky tert-butyl group of the pivalamide and the adjacent benzyl group, rotation around the N-C(pivaloyl) and N-C(pyridinyl) bonds may be restricted. This hindered rotation can lead to the presence of multiple conformers in solution that are in slow exchange on the NMR timescale at room temperature, resulting in broadened signals.

Variable-temperature (VT) NMR studies, conducted over a range of temperatures (e.g., from -40°C to 100°C), are essential to investigate these dynamic processes. bas.bg

At low temperatures, the exchange between conformers may become slow enough to observe distinct sets of signals for each populated conformation.

At high temperatures, the rotation becomes faster, leading to a single set of time-averaged signals.

By analyzing the changes in the NMR spectra with temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy (ΔG‡) for the rotational barrier.

Interpretation of Complex NMR Chemical Shift Discrepancies

Discrepancies between experimentally observed NMR chemical shifts and those predicted by computational models can arise from several factors. bas.bg These include solvent effects, where the polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the nuclei, and the presence of conformational flexibility as discussed above. A thorough analysis requires comparing spectra in different solvents and correlating the data with computational models, such as those based on Density Functional Theory (DFT), which can help to validate the predicted chemical shifts against the experimental data. bas.bg

Complementary Spectroscopic Methods for Comprehensive Structural Elucidation and Functional Group Analysis

While X-ray crystallography and NMR provide the primary structural information, other spectroscopic techniques are necessary for a comprehensive characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the amide carbonyl (C=O) stretch (typically around 1650-1680 cm⁻¹), C-N stretching, C-H stretching from the aromatic and aliphatic groups, and vibrations associated with the pyridine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and thus confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to identify the different components of the molecule.

Hypothetical Spectroscopic Data Table:

| Technique | Characteristic Signal/Value |

| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 5H, benzyl-H), δ 8.5-8.7 (m, 1H, pyridinyl-H6), δ 1.2-1.4 (s, 9H, tert-butyl-H) |

| ¹³C NMR (CDCl₃) | δ ~175 (C=O), δ ~155 (pyridinyl-C2), δ ~148 (pyridinyl-C6), δ ~120-130 (aromatic C), δ ~39 (quaternary C), δ ~27 (tert-butyl CH₃) |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretch), ~3060 (aromatic C-H stretch), ~2970 (aliphatic C-H stretch), ~1580 (C=C stretch) |

| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₁₇H₂₀BrN₂O⁺: 347.0759; Found: 347.0761 |

Methodologies for Cross-Validation of Conflicting Analytical Data

In cases where different analytical techniques provide conflicting or ambiguous data, a systematic approach to cross-validation is essential. bas.bg This involves:

Re-evaluation of Raw Data: A careful re-examination of the raw data from each instrument to rule out processing errors or artifacts.

Sample Purity Assessment: Using an orthogonal technique, such as liquid chromatography (LC-MS), to confirm the purity of the sample, as impurities can complicate spectral interpretation.

Computational Modeling: Employing theoretical calculations (e.g., DFT) to predict spectroscopic properties and geometries. bas.bg These theoretical results can then be compared with the experimental data to see which interpretation is better supported.

Synthesis of Analogs: In some cases, the synthesis and analysis of structurally related compounds can help to resolve ambiguities in spectral assignments.

By integrating data from this suite of advanced analytical techniques, a complete and unambiguous structural and dynamic profile of this compound can be established.

Derivatives and Analogues: Synthesis and Structure Reactivity Correlations

Systematic Modification of the N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide Scaffold

The this compound structure offers multiple points for systematic modification to generate a library of analogues. These modifications can be broadly categorized into three areas: alterations of the N-benzyl group, changes to the pivalamide (B147659) moiety, and, most significantly, transformations involving the 3-bromo-pyridin-2-yl core.

Modification of the N-Benzyl Group: The benzyl (B1604629) substituent can be readily varied by employing different benzylamines in the initial synthesis. Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the entire molecule. For instance, methoxy (B1213986) or nitro groups can be incorporated to study their effects on downstream functionalization reactions.

Modification of the Pivalamide Group: The bulky pivalamide group is known to enhance metabolic stability in drug candidates. Its steric hindrance can also influence the conformation of the molecule and the reactivity of adjacent functional groups. Analogues with less sterically demanding acyl groups, such as acetyl or propionyl, or with different electronic characteristics, like trifluoroacetyl, can be synthesized to probe the structure-activity relationships.

Modification of the Pyridine (B92270) Ring: Beyond the crucial bromine atom, other positions on the pyridine ring could be targeted for functionalization, although this is often more challenging. However, the primary focus for generating derivatives remains the versatile bromine atom at the 3-position.

Influence of Structural Variations on Chemical Reactivity and Selectivity in Functionalization

Structural modifications to the this compound scaffold can exert a profound influence on the reactivity and selectivity of subsequent chemical transformations, particularly those involving the bromine atom.

The electronic nature of substituents on the N-benzyl ring can impact the reactivity of the pyridine ring system. Electron-withdrawing groups on the benzyl ring can increase the electrophilicity of the pyridine ring, potentially affecting the conditions required for cross-coupling reactions. Conversely, electron-donating groups may enhance the electron density of the pyridine ring.

The steric bulk of the pivaloyl group plays a significant role in directing reactivity. This bulky group can shield the amide bond from hydrolysis and influence the regioselectivity of reactions on the pyridine ring by sterically hindering certain approaches of incoming reagents. In related bromopyridine compounds, bulky substituents have been shown to direct lithiation to specific positions, thereby preventing undesired side reactions.

The interplay between the electronic effects of the N-benzyl substituent and the steric influence of the pivaloyl group can be harnessed to fine-tune the selectivity of functionalization reactions at the bromine position. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligands and reaction conditions can be optimized based on the specific electronic and steric profile of the starting analogue to achieve high yields and selectivity.

The Bromine Atom as a Strategic Handle for Late-Stage Diversification into Complex Molecular Architectures

The bromine atom at the 3-position of the pyridine ring is a key functional group that serves as a versatile handle for late-stage diversification. This allows for the introduction of a wide array of molecular fragments, transforming the relatively simple this compound scaffold into more complex and diverse molecular architectures. Palladium-catalyzed cross-coupling reactions are the most prominent methods for achieving this diversification.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromopyridine scaffold with various boronic acids or esters. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 3-position. The reaction conditions are generally mild and tolerant of a wide range of functional groups.

Sonogashira Coupling: This coupling reaction with terminal alkynes introduces an alkynyl moiety, which can serve as a precursor for further transformations or as a key structural element in the final molecule. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines at the 3-position of the pyridine ring. This is a valuable tool for synthesizing analogues with diverse amine functionalities.

The following interactive data table illustrates the potential for diversification through these key cross-coupling reactions:

| Coupling Reaction | Reagent | Catalyst System (Typical) | Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-Benzyl-N-(3-phenylpyridin-2-yl)pivalamide |

| Suzuki-Miyaura | 2-Thiopheneboronic acid | Pd(dppf)Cl₂, K₂CO₃ | N-Benzyl-N-(3-(thiophen-2-yl)pyridin-2-yl)pivalamide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | N-Benzyl-N-(3-(phenylethynyl)pyridin-2-yl)pivalamide |

| Sonogashira | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | N-Benzyl-N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Benzyl-N-(3-(morpholino)pyridin-2-yl)pivalamide |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | N-Benzyl-N-(3-(phenylamino)pyridin-2-yl)pivalamide |

These examples underscore the strategic importance of the bromine atom in this compound, providing a gateway to a vast chemical space of complex and potentially bioactive molecules. The ability to perform these modifications at a late stage in a synthetic sequence is a highly efficient strategy in modern medicinal and materials chemistry.

Academic Research Applications and Future Directions

N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide as a Versatile Building Block in the Synthesis of Complex Organic Moleculessigmaaldrich.com

This compound serves as a key intermediate in the construction of more elaborate molecular architectures. The presence of a bromine atom at the 3-position of the pyridine (B92270) ring provides a reactive handle for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for forming new carbon-carbon bonds at this position, allowing for the introduction of diverse aryl and heteroaryl substituents.

The pivalamide (B147659) and benzyl (B1604629) groups also play crucial roles in directing the reactivity and influencing the conformation of the molecule. The bulky pivalamide group can exert steric influence on adjacent reaction centers, potentially leading to high regioselectivity in substitution reactions. The benzyl group, on the other hand, may participate in π-π stacking interactions, which can be exploited in the design of supramolecular assemblies.

Utility in the Development of Novel Materials and Advanced Chemical Processes (e.g., Ligands in Coordination Polymers)sigmaaldrich.com

The application of this compound extends into the realm of materials science, particularly in the development of coordination polymers and other novel materials. sigmaaldrich.com The pyridine nitrogen atom, with its available lone pair of electrons, can effectively coordinate to a wide range of metal centers. This, combined with the potential for the bromine atom to participate in halogen bonding, makes this compound an attractive ligand for the construction of intricate, multidimensional coordination networks.

The specific arrangement of the benzyl and pivalamide groups can influence the steric and electronic environment around the metal center, thereby tuning the properties of the resulting material. These properties can include porosity, thermal stability, and catalytic activity, opening avenues for applications in gas storage, separation, and heterogeneous catalysis.

Exploration of Biological Pathways through Structural Features of Pyridine Derivativessigmaaldrich.com

Pyridine derivatives are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals incorporating this heterocyclic motif. The structural features of this compound make it a valuable scaffold for the exploration of biological pathways and the development of new therapeutic agents. sigmaaldrich.com

The brominated pyridine moiety is a common feature in molecules designed to target specific biological entities, such as enzymes or receptors. The bromine atom can act as a key interaction point within a protein's binding site and is known to play a role in the activity of some kinase inhibitors. Furthermore, the benzyl group can be modified to explore structure-activity relationships, optimizing the compound's interaction with its biological target. The pivalamide group can influence the compound's pharmacokinetic properties, such as its metabolic stability and cell permeability.

Emerging Methodologies and Catalytic Systems for Advanced Pyridine Functionalizationnih.gov

The development of novel methods for the selective functionalization of pyridines is a highly active area of research. This compound serves as an excellent substrate for exploring and validating these new synthetic strategies. The electron-deficient nature of the pyridine ring presents unique challenges for direct C-H functionalization, a more atom-economical approach compared to traditional cross-coupling reactions. nih.govnih.gov

Recent advances have seen the emergence of transition-metal-catalyzed C-H activation methodologies that can selectively introduce new functional groups at various positions on the pyridine ring. For instance, ruthenium-catalyzed C-H bond activation has been shown to be effective for the arylation of N-benzyl-3-methylpyridin-2-amine derivatives at the benzylic position, a reaction that is influenced by substituents on the pyridine ring. Such studies provide valuable insights into the electronic and steric factors that govern these complex transformations.

Below is a table summarizing the impact of substituents on the efficiency of Ru-catalyzed C-H activation in a related system.

| Substituent | ΔG (kcal/mol) | Conversion (%) |

| 3-Methyl | 4.4 | 86 |

| N-Methyl | 0.2 | 17 |

This data illustrates how subtle changes to the pyridine scaffold can significantly impact reaction outcomes, highlighting the importance of understanding these effects for the rational design of synthetic routes.

Future Research Perspectives and Unaddressed Challenges in Pyridine Chemistry

The field of pyridine chemistry continues to evolve, with several exciting avenues for future research and persistent challenges to overcome. A key goal is the development of more efficient and sustainable methods for the synthesis and functionalization of polysubstituted pyridines. acs.org This includes the design of novel catalytic systems that can operate under milder conditions and with greater functional group tolerance.

One of the significant challenges in pyridine chemistry is achieving regioselective functionalization, particularly at the C3 and C5 positions, without the need for pre-installed directing groups. nih.gov Overcoming this hurdle will require a deeper understanding of the intrinsic reactivity of the pyridine ring and the development of highly selective catalysts.

Furthermore, the exploration of the biological activities of novel pyridine derivatives, such as this compound, remains a fertile ground for discovery. Future research will likely focus on synthesizing libraries of related compounds and screening them for a wide range of biological targets. The insights gained from these studies will not only advance our understanding of fundamental biological processes but also pave the way for the development of new medicines and diagnostic tools. The interplay between synthetic innovation and biological exploration will undoubtedly continue to drive progress in the multifaceted world of pyridine chemistry.

常见问题

Q. What are the common synthetic routes for N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, the bromine atom at the 3-position of the pyridine ring can act as a leaving group in Suzuki-Miyaura couplings. Optimization involves controlling temperature (e.g., 80–110°C for cross-coupling), solvent selection (e.g., DMF or THF for amide bond formation), and catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ as a base). Monitoring reaction progress via TLC or LC-MS ensures intermediate stability .

Q. Which purification techniques are most effective for isolating this compound?

Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is standard for removing unreacted starting materials. Recrystallization from ethanol or methanol can improve purity, leveraging the compound’s moderate solubility in polar solvents. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Q. How can basic spectroscopic characterization (NMR, HRMS) confirm the structure of this compound?

- ¹H/¹³C NMR : The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and pivalamide’s tert-butyl group (δ 1.2–1.4 ppm) are key markers. The pyridine ring’s deshielded protons (e.g., H-6 at δ 8.5–8.7 ppm) indicate bromine’s electron-withdrawing effect .

- HRMS : A molecular ion peak at m/z [M+H]⁺ ≈ 375.1 (C₁₈H₂₀BrN₂O₂) confirms the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction using SHELXL provides precise bond lengths and angles, critical for confirming the bromine’s position and intramolecular interactions (e.g., hydrogen bonding between the amide NH and pyridine nitrogen). For twinned crystals, SHELXD can refine data by partitioning overlapping reflections. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder.

Q. What role does the 3-bromo substituent play in directing further functionalization (e.g., cross-coupling or nucleophilic substitution)?

The bromine’s meta position on the pyridine ring enhances its reactivity as a leaving group in palladium-catalyzed reactions (e.g., coupling with arylboronic acids). Steric hindrance from the adjacent benzyl group may slow SN2 pathways, favoring oxidative addition in cross-coupling. Comparative studies with chloro or iodo analogs (e.g., HB180 series ) can quantify halogen effects on reaction kinetics .

Q. How should researchers address contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Variable-temperature NMR (e.g., −40°C to 25°C) can identify dynamic processes like hindered rotation of the benzyl group. DFT calculations (B3LYP/6-31G*) benchmarked against crystallographic data help validate predicted shifts .

Q. What are the potential applications of this compound in medicinal chemistry or materials science?

The bromine atom enables late-stage diversification into bioactive analogs (e.g., kinase inhibitors ). The pivalamide group enhances metabolic stability, making it a candidate for prodrug development. In materials science, its planar pyridine core could serve as a ligand in coordination polymers, with bromine facilitating halogen bonding in crystal engineering .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。